(2-Chloro-6-iodoquinolin-3-yl)methanol
Overview
Description
(2-Chloro-6-iodoquinolin-3-yl)methanol is an organic compound with the molecular formula C10H7ClINO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of chloro and iodo substituents on the quinoline ring, along with a methanol group at the 3-position. It is typically a white to pale yellow solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodoquinolin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with iodine and a reducing agent to introduce the iodo group at the 6-position. The resulting intermediate is then subjected to reduction to form the methanol derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-iodoquinolin-3-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents and conditions used.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DEAD and zinc bromide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include 2-chloroquinoline-3-carbaldehyde from oxidation and various substituted quinoline derivatives from nucleophilic substitution reactions .
Scientific Research Applications
(2-Chloro-6-iodoquinolin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Chloro-6-iodoquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of (2-Chloro-6-iodoquinolin-3-yl)methanol, it shares the chloroquinoline core structure but lacks the iodo and methanol groups.
Quinoline: The parent compound, which forms the basis for many derivatives, including this compound.
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Uniqueness
This compound is unique due to the presence of both chloro and iodo substituents on the quinoline ring, along with a methanol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-chloro-6-iodoquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMUFHKRXOGGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1I)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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